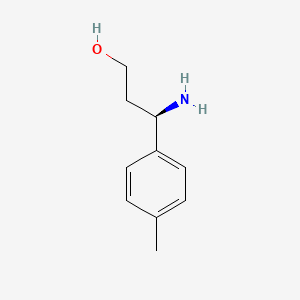
2-氨基-5-溴-4-氯-3-硝基吡啶
描述
2-Amino-5-bromo-4-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H3BrClN3O2 and its molecular weight is 252.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-4-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究
2-氨基-5-溴-4-氯-3-硝基吡啶: 是一种医药研究中的重要中间体。它被用于合成各种具有药理活性的化合物。 例如,它可以作为开发激酶抑制剂的前体,激酶抑制剂在癌症治疗中至关重要,因为它们可以调节细胞生长和增殖 .
农药开发
在农药行业中,该化合物用于生产新型杀虫剂和除草剂。 它的衍生物可以被设计为靶向特定害虫或杂草,从而提高作物产量并促进可持续农业实践 .
染料合成
该化学品是生产染料和颜料的中间体。 由于其反应位点,它可以轻松地被改性以生产用于纺织品和油墨的各种颜色 .
有机合成
作为有机合成的构建块,2-氨基-5-溴-4-氯-3-硝基吡啶参与构建复杂的有机分子。 它在构建杂环化合物方面特别有用,杂环化合物是许多有机分子的核心结构 .
材料科学
在材料科学中,该化合物的衍生物因其半导体特性而被研究,这些特性可用于制造电子器件组件。 此外,它的衍生物正在被研究以用于光伏电池和有机发光二极管 (OLED) .
分析化学
该化合物可以用作分析化学中的标准品或试剂,以开发新的分析方法。 它在色谱法和光谱法中特别有用,用于识别和定量其他物质 .
生物化学
在生物化学中,2-氨基-5-溴-4-氯-3-硝基吡啶用于研究蛋白质相互作用和酶活性。 它可以在酶促反应中充当底物或抑制剂,有助于阐明生物途径和机制 .
环境科学
环境科学研究利用该化合物来了解其分解和环境影响。 它有助于评估与使用相关化学品相关的生态风险,并制定生物降解策略来减轻任何潜在危害 .
生化分析
Biochemical Properties
2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Amino-5-bromo-4-chloro-3-nitropyridine can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .
Molecular Mechanism
At the molecular level, 2-Amino-5-bromo-4-chloro-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Amino-5-bromo-4-chloro-3-nitropyridine can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromo-4-chloro-3-nitropyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, 2-Amino-5-bromo-4-chloro-3-nitropyridine can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
2-Amino-5-bromo-4-chloro-3-nitropyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, 2-Amino-5-bromo-4-chloro-3-nitropyridine can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2-Amino-5-bromo-4-chloro-3-nitropyridine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of 2-Amino-5-bromo-4-chloro-3-nitropyridine can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-Amino-5-bromo-4-chloro-3-nitropyridine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Amino-5-bromo-4-chloro-3-nitropyridine can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
5-bromo-4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCPXIDEMLKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670259 | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-95-7 | |
| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
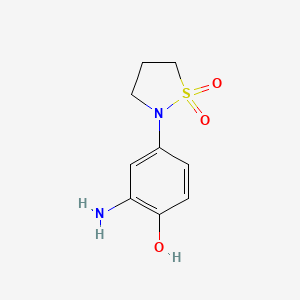



![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)
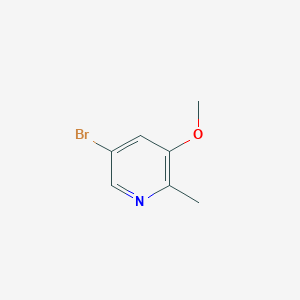


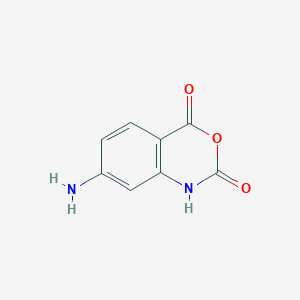
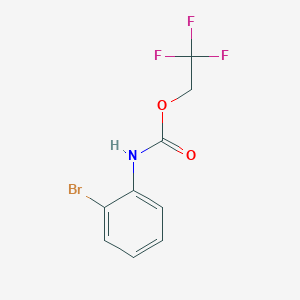
![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)
